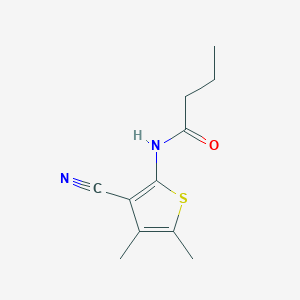![molecular formula C19H21ClN4OS B251074 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251074.png)
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer.
作用机制
The mechanism of action of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces the production of reactive oxygen species, which leads to oxidative stress and DNA damage. It also inhibits the expression of various proteins that are involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potent anticancer activity. It has also been shown to be effective against drug-resistant cancer cells. However, one limitation of using this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
未来方向
There are several future directions for the research and development of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its use in the treatment of infectious diseases such as tuberculosis and malaria. Additionally, further research is needed to optimize the synthesis method and improve the pharmacological properties of this compound.
Conclusion:
This compound is a promising thiosemicarbazone derivative that has shown potential therapeutic applications in the treatment of cancer and infectious diseases. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to DNA damage and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, its potent anticancer activity and potential for combination therapy make it a promising candidate for further research and development.
合成方法
The synthesis of 2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl isothiocyanate in the presence of a base. The resulting thiosemicarbazone derivative is then purified and characterized using various spectroscopic techniques.
科学研究应用
2-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
属性
分子式 |
C19H21ClN4OS |
|---|---|
分子量 |
388.9 g/mol |
IUPAC 名称 |
2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21ClN4OS/c1-23-10-12-24(13-11-23)15-8-6-14(7-9-15)21-19(26)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,26) |
InChI 键 |
LFXRTKQGKSKWEF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
